tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol . It is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents under controlled conditions. One common method includes the use of N-Boc-piperidine and subsequent reactions to introduce the amino and hydroxyethyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives .
Scientific Research Applications
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate include:
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which provide unique reactivity and interactions compared to other similar compounds. This makes it valuable in various synthetic and research applications .
Biological Activity
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate (CAS: 301221-57-8) is a piperidine derivative with notable potential in various biological applications. This compound is characterized by its molecular formula and a molecular weight of approximately 244.34 g/mol. Its structure includes a tert-butyl group, a piperidine ring, and an amino-alcohol moiety, which may contribute to its pharmacological properties.
- IUPAC Name : this compound
- Molecular Weight : 244.34 g/mol
- Purity : ≥95%
- Storage Conditions : Keep in a dark place, inert atmosphere, at temperatures between 2–8 °C.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects and potential therapeutic applications.
The compound's structure suggests it may interact with several biological targets, including receptors and enzymes involved in neurotransmission and inflammatory responses. Its amino-alcohol group could facilitate interactions with neurotransmitter receptors, potentially influencing GABAergic and glutamatergic signaling pathways.
In Vitro Studies
Research has demonstrated that derivatives of piperidine compounds can modulate gamma-aminobutyric acid type A (GABA_A) receptors, which are crucial for inhibitory neurotransmission in the central nervous system. For instance, studies have shown that modifications in piperidine structures can enhance their efficacy as GABA_A receptor modulators .
In one study, compounds similar to this compound were evaluated for their ability to inhibit interleukin-1 beta (IL-1β) release in macrophages, indicating potential anti-inflammatory properties . The results suggested that structural modifications significantly impact biological activity, emphasizing the importance of the piperidine framework.
Compound | IL-1β Inhibition (%) | Concentration (µM) |
---|---|---|
Compound 1 | 24.9 ± 6.3 | 10 |
Compound 2 | 19.4 ± 0.4 | 10 |
tert-butyl derivative | TBD | TBD |
Case Studies
A notable case study involved the synthesis and evaluation of piperidine derivatives for their anti-pyroptotic effects. The study found that specific modifications could lead to significant reductions in pyroptotic cell death, with some compounds achieving up to 39% inhibition at higher concentrations . This highlights the potential of this compound as a scaffold for developing new anti-inflammatory agents.
Applications in Cancer Therapy
Recent research has explored the anticancer potential of piperidine derivatives. Compounds structurally related to this compound have shown promise in inducing apoptosis in cancer cell lines, suggesting that this compound could be further investigated as a candidate for cancer therapy .
Properties
IUPAC Name |
tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9-10,15H,4-8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJRBPRPVOCIFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677300 | |
Record name | tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301221-57-8 | |
Record name | 1,1-Dimethylethyl 4-(2-amino-1-hydroxyethyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301221-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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